![molecular formula C6H8ClNO B2609484 5-(2-Chloroethyl)-3-methylisoxazole CAS No. 1849266-56-3](/img/structure/B2609484.png)
5-(2-Chloroethyl)-3-methylisoxazole
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Description
5-(2-Chloroethyl)-3-methylisoxazole (5-CE-3-MI) is an organic compound with a broad range of applications in scientific research and laboratory experiments. It is a colorless liquid at room temperature with a low boiling point of 101°C and a low melting point of -17°C. 5-CE-3-MI is a valuable reagent for a variety of chemical reactions, and has been used in the synthesis of a variety of compounds, such as heterocyclic compounds and pharmaceuticals. In addition, 5-CE-3-MI has been used to study the mechanism of action of various biochemical and physiological processes, and to develop new therapies for various diseases.
Scientific Research Applications
Polymer Development
One study focused on developing biologically active polymers using derivatives of 3-methylisoxazole for controlled-release formulations. The research involved the synthesis of a copolymer that could release the active agent in a controlled manner under different pH conditions, highlighting its potential in developing chemically controlled-release formulations of fungicides (Tai et al., 2002).
Heterocyclic Chemistry
Research on the diversity-oriented synthesis of heterocycles involving derivatives of 3(5)-aminoisoxazole has demonstrated the potential of these compounds in multicomponent reactions. These reactions, facilitated by classical and non-classical activation methods, illustrate the versatility of 3-methylisoxazole derivatives in constructing complex molecular architectures (Morozova et al., 2017).
Medicinal Chemistry
In the field of medicinal chemistry, several studies have explored the biological activities of isoxazole derivatives. For example, research into comenic acid derivatives containing isoxazole moieties has shown a synergistic effect when combined with antitumor drugs, offering a promising avenue for chemotherapy enhancement (Kletskov et al., 2018).
Environmental Studies
The degradation of pharmaceuticals like sulfamethoxazole (SMX) in bacteria has been studied, with findings indicating that certain bacterial strains can completely degrade 3-amino-5-methylisoxazole, a related compound, highlighting its relevance in bioremediation efforts (Mulla et al., 2018).
properties
IUPAC Name |
5-(2-chloroethyl)-3-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-5-4-6(2-3-7)9-8-5/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUQXZRISQBVTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloroethyl)-3-methylisoxazole |
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